Cas no 1218144-44-5 (3-(4-aminopiperidin-1-yl)oxolan-2-one)

3-(4-aminopiperidin-1-yl)oxolan-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(4-aminopiperidin-1-yl)oxolan-2-one
- 2(3H)-Furanone, 3-(4-amino-1-piperidinyl)dihydro-
-
- インチ: 1S/C9H16N2O2/c10-7-1-4-11(5-2-7)8-3-6-13-9(8)12/h7-8H,1-6,10H2
- InChIKey: TZAWQAWBBYBXOO-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1=O)N1CCC(CC1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 200
- トポロジー分子極性表面積: 55.6
- 疎水性パラメータ計算基準値(XlogP): 0
3-(4-aminopiperidin-1-yl)oxolan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-149318-0.5g |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 0.5g |
$1165.0 | 2023-06-05 | ||
Enamine | EN300-149318-10.0g |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 10g |
$5221.0 | 2023-06-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6993-500MG |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 95% | 500MG |
¥ 3,531.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6993-250MG |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 95% | 250MG |
¥ 2,118.00 | 2023-04-03 | |
Enamine | EN300-149318-500mg |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 500mg |
$1165.0 | 2023-09-28 | ||
Enamine | EN300-149318-10000mg |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 10000mg |
$5221.0 | 2023-09-28 | ||
Enamine | EN300-149318-1000mg |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 1000mg |
$1214.0 | 2023-09-28 | ||
Enamine | EN300-149318-250mg |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 250mg |
$1117.0 | 2023-09-28 | ||
Enamine | EN300-149318-100mg |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 100mg |
$1068.0 | 2023-09-28 | ||
Ambeed | A1044184-1g |
3-(4-Aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 95% | 1g |
$870.0 | 2024-04-25 |
3-(4-aminopiperidin-1-yl)oxolan-2-one 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
3-(4-aminopiperidin-1-yl)oxolan-2-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1218144-44-5 and Product Name: 3-(4-aminopiperidin-1-yl)oxolan-2-one
The compound with CAS No. 1218144-44-5 and the product name 3-(4-aminopiperidin-1-yl)oxolan-2-one represents a significant advancement in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This compound has garnered attention due to its unique structural features and its potential applications in addressing various biological targets. The molecular framework of 3-(4-aminopiperidin-1-yl)oxolan-2-one incorporates a piperidine ring, which is a common pharmacophore in drug design, known for its ability to enhance binding affinity and selectivity. The oxolanone moiety further contributes to the compound's versatility, enabling interactions with multiple biological systems.
In recent years, there has been a growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs), which are critical in numerous disease pathways. 3-(4-aminopiperidin-1-yl)oxolan-2-one has been identified as a promising candidate for this purpose. Its ability to interact with specific PPIs has been explored in several preclinical studies, demonstrating its potential as an inhibitor of key enzymes involved in cancer progression and inflammation. The compound's unique chemical properties allow it to bind to target proteins with high specificity, making it an attractive option for further development.
One of the most compelling aspects of 3-(4-aminopiperidin-1-yl)oxolan-2-one is its mechanism of action. Unlike traditional small-molecule drugs that often target isolated enzymes or receptors, this compound interacts with complex networks of proteins, offering a more holistic approach to therapeutic intervention. This mechanism has been particularly promising in the treatment of chronic diseases where multiple pathways are involved. For instance, studies have shown that 3-(4-aminopiperidin-1-yl)oxolan-2-one can modulate the activity of kinases and other signaling molecules, leading to a cascade of effects that can suppress tumor growth and reduce inflammation.
The synthesis of 3-(4-aminopiperidin-1-yl)oxolan-2-one presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The synthetic route typically involves multi-step reactions, including cyclization and functional group transformations, which require careful optimization to ensure reproducibility and scalability. Recent innovations in catalytic methods have further streamlined the synthesis process, making it more efficient and environmentally friendly.
Preclinical studies have provided valuable insights into the pharmacological properties of 3-(4-aminopiperidin-1-yl)oxolan-2-one. These studies have demonstrated that the compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and moderate tissue distribution. Additionally, preliminary toxicology studies have shown that 3-(4-aminopiperidin-1-yl)oxolan-2-one is well-tolerated at therapeutic doses, suggesting its potential for safe clinical use. These findings have laid the groundwork for further clinical investigations aimed at evaluating its efficacy and safety in human patients.
The potential applications of 3-(4-aminopiperidin-1-yloxlaxlanone are broad and span across multiple therapeutic areas. In oncology, this compound has shown promise as an anti-cancer agent by inhibiting key pathways involved in tumor growth and metastasis. In inflammatory diseases, it has demonstrated anti-inflammatory properties by modulating immune responses and reducing pro-inflammatory cytokine production. Furthermore, there is growing interest in exploring its potential as a neuroprotective agent, given its ability to interact with central nervous system receptors.
As research continues to uncover new biological targets and mechanisms, the therapeutic potential of 3-(4-amino-piperidin-l-yloxlaxlanone is likely to expand further. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating these findings into clinical reality. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, scientists can accelerate the development process and bring this promising compound to patients who need it most.
The future of 3-(4-amino-piperidin-l-yloxlaxlanone looks bright, with ongoing studies aimed at optimizing its pharmacological properties and exploring new indications. As our understanding of disease biology evolves, so too will our ability to develop targeted therapies that address the root causes of illness. In this context, compounds like 3-(4-amino-piperidin-l-yloxlaxlanone represent a beacon of hope for patients suffering from chronic and life-threatening conditions.
1218144-44-5 (3-(4-aminopiperidin-1-yl)oxolan-2-one) 関連製品
- 2648996-36-3(3-bromo-2-chloro-5-(isocyanatomethyl)thiophene)
- 1624260-86-1(Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate)
- 1875965-66-4(2-(4-Benzylpiperazin-1-yl)-5-bromopyridine-3-carbonitrile)
- 2567496-17-5(9-Bromo-1-chlorononan-2-one)
- 2171614-15-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,2,3,4-thiatriazol-5-yl)carbamoylpropanoic acid)
- 79328-85-1(Benzyl pyridine-1(2H)-carboxylate)
- 1844239-89-9(trans-2-(3,5-dimethylphenyl)aminocyclohexan-1-ol)
- 1710302-47-8(5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine)
- 771510-25-9(3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol)
- 1213467-90-3((S)-2-(1-Aminoethyl)benzonitrile)
